N-(2,3-dimethylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-phenyl-1,3-thiazole-2-thiol with an appropriate alkylating agent.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.
Coupling of the Rings: The thiazole and oxadiazole rings are then coupled through a sulfanyl linkage.
Attachment of the Propanamide Moiety: The final step involves the attachment of the propanamide moiety to the coupled rings through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Assessed for its host ability in supramolecular chemistry.
Ethyl acetoacetate: Subject to keto-enol tautomerism and used in various organic synthesis reactions.
Uniqueness
N-(2,3-dimethylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is unique due to its combination of thiazole, oxadiazole, and propanamide moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C23H22N4O2S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C23H22N4O2S2/c1-15-7-6-10-18(16(15)2)24-21(28)11-12-22-26-20(27-29-22)14-31-23-25-19(13-30-23)17-8-4-3-5-9-17/h3-10,13H,11-12,14H2,1-2H3,(H,24,28) |
InChI Key |
AWWZVUUOMJLRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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